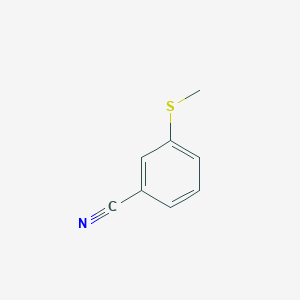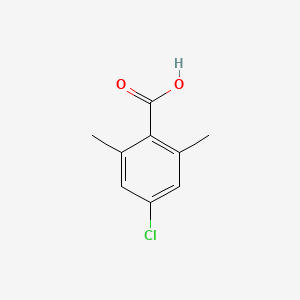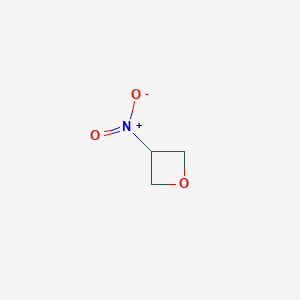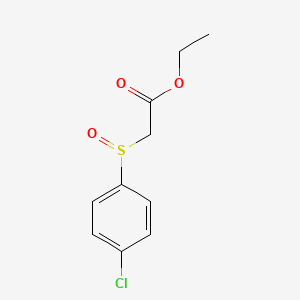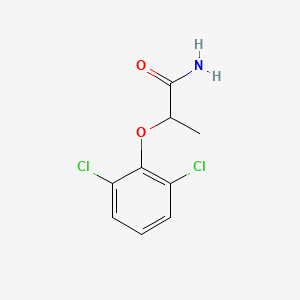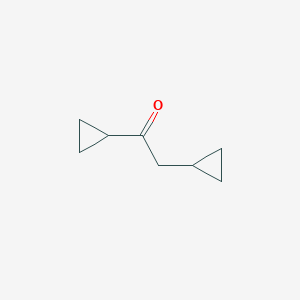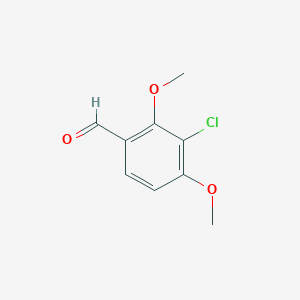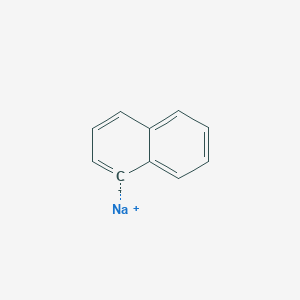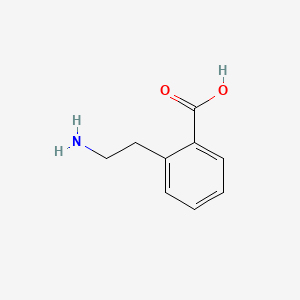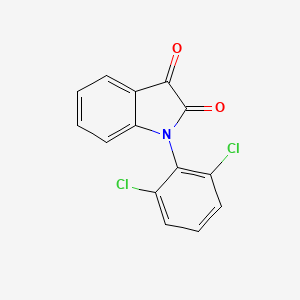
1-(2,6-Dichlorophenyl)indole-2,3-dione
説明
“1-(2,6-Dichlorophenyl)indole-2,3-dione” is a chemical compound with the molecular formula C14H7Cl2NO2 and a molecular weight of 292.12 . It is an intermediate product in the synthesis of Diclofenac Sodium, a non-steroidal anti-inflammatory drug (NSAID) used as an analgesic . It is also a potential prodrug of Diclofenac and a possible impurity during its commercial synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichlorophenyl)indole-2,3-dione” consists of 14 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .科学的研究の応用
Pharmaceutical Reference Standards
1-(2,6-Dichlorophenyl)indole-2,3-dione: is utilized as a high-quality reference standard in pharmaceutical testing . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods used during the development and quality control of medicines.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound is related to the family of NSAIDs and serves as an impurity standard in the production of drugs like Diclofenac Sodium . Monitoring and controlling impurities is essential for drug safety and efficacy.
Prodrug Research
It has potential as a prodrug of Diclofenac , which means it could be metabolized in the body to produce the active drug . Prodrugs are designed to improve bioavailability, reduce side effects, or enhance drug delivery.
Osteoarthritis Treatment
In the form of topical diclofenac , it has been found effective in treating pain associated with Osteoarthritis . The mechanism is believed to involve local inhibition of COX-2 enzymes, reducing inflammation and pain.
Biological Activity of Indole Derivatives
The indole nucleus, part of this compound’s structure, is significant in medicinal chemistry. Indole derivatives show a wide range of clinical and biological applications, including binding with high affinity to multiple receptors, which is beneficial for developing new therapeutic agents .
Analgesic Applications
As part of the analgesics group, this compound can be used to understand and develop new pain-relief medications . Analgesics are important for managing pain in various medical conditions.
Safety and Toxicology Studies
The compound’s safety data sheets are essential for conducting toxicological studies to ensure safe handling and use in research and drug development .
Synthesis of New Drug Molecules
The indole scaffold is a valuable structure found in many synthetic drug molecules. It provides a basis for the synthesis of new compounds with potential therapeutic applications .
作用機序
Target of Action
The primary targets of 1-(2,6-Dichlorophenyl)indole-2,3-dione are currently unknown. This compound is a potential prodrug of Diclofenac , which primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
As a potential prodrug of diclofenac , it may be metabolized into Diclofenac in the body. Diclofenac acts by inhibiting COX enzymes, thereby reducing the production of prostaglandins and mitigating inflammation and pain.
Biochemical Pathways
The biochemical pathways affected by 1-(2,6-Dichlorophenyl)indole-2,3-dione are likely similar to those affected by Diclofenac, given its potential as a prodrug . Diclofenac’s inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This reduction can affect various physiological processes, including inflammation, pain perception, and fever response.
Pharmacokinetics
As a potential prodrug of diclofenac , it is likely absorbed and metabolized into Diclofenac in the body. The bioavailability, distribution, and excretion would then follow the known pharmacokinetic profile of Diclofenac.
Result of Action
The molecular and cellular effects of 1-(2,6-Dichlorophenyl)indole-2,3-dione are expected to be similar to those of Diclofenac, given its potential as a prodrug . This includes reduced production of prostaglandins, leading to decreased inflammation and pain.
特性
IUPAC Name |
1-(2,6-dichlorophenyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEGDVKBXGZTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560683 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)indole-2,3-dione | |
CAS RN |
24542-74-3 | |
| Record name | 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




